Physicochemical & Profiling Guide: 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid
Physicochemical & Profiling Guide: 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid
Executive Summary
3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid (Code: Inhibitor 17 ; Ligand ID: N4N ) is a synthetic small molecule belonging to the 2-aminothiazole class. Primarily developed as a selective inhibitor of Protein Kinase CK2 (Casein Kinase 2) , it targets the ATP-binding pocket of the CK2
Historically, this scaffold was investigated for potential allosteric modulation; however, high-resolution X-ray crystallography (PDB: 6TE2) confirmed an ATP-competitive binding mode. Its physicochemical profile is characterized by pH-dependent solubility driven by the benzoic acid moiety and the basic pyridine nitrogen, necessitating precise buffer control during in vitro profiling.
Chemical Identity & Structural Analysis
Identification Data
| Parameter | Detail |
| IUPAC Name | 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid |
| CAS Number | 315702-87-5 |
| Common Codes | Inhibitor 17, N4N, CK2-Inh-17 |
| Molecular Formula | C |
| Molecular Weight | 297.33 g/mol |
| SMILES | O=C(O)c1cccc(Nc2nc(cs2)c3ccccn3)c1 |
| InChI Key | AHNQVGWWBKRTON-UHFFFAOYSA-N |
Pharmacophore Breakdown
The molecule consists of three distinct functional zones:
-
Solubilizing Tail (Benzoic Acid): Provides a solvent-exposed hydrophilic handle. The carboxylic acid (pKa ~4.2) is critical for solubility at neutral pH and forms water-mediated contacts at the active site entrance.
-
Linker (Amino Group): A secondary amine connecting the phenyl and thiazole rings. It acts as a hydrogen bond donor, crucial for hinge-region binding in kinases.
-
Core Scaffold (4-Pyridin-2-yl-thiazol): The thiazole ring orients the pyridine substituent. The pyridine nitrogen serves as a key hydrogen bond acceptor, often engaging the conserved lysine or water networks within the ATP pocket.
Physicochemical Properties[2][3][4]
Calculated & Observed Parameters
The following data aggregates experimental observations from crystallographic studies and computed descriptors.
| Property | Value | Context/Notes |
| LogP (Octanol/Water) | ~3.0 | Lipophilic; suggests moderate membrane permeability but poor aqueous solubility without ionization. |
| TPSA | 103 Ų | Topological Polar Surface Area; indicates good potential for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 2 | Carboxylic acid -OH, Linker -NH. |
| H-Bond Acceptors | 6 | Pyridine N, Thiazole N, Carboxyl O's. |
| pKa (Acidic) | 4.2 ± 0.2 | Benzoic acid moiety. Deprotonated (anionic) at physiological pH (7.4). |
| pKa (Basic) | 5.2 ± 0.3 | Pyridine nitrogen. Protonated only in acidic environments. |
| Solubility (pH 7.4) | Moderate | Enhanced by ionization of the carboxylate. |
| Solubility (pH 2.0) | Low | Neutral species predominates (Protonated acid, Protonated pyridine creates +1/-0 mix but lipophilicity dominates). |
Solubility-pH Profile
The compound exhibits a "U-shaped" or amphoteric solubility profile, though dominated by the acidic tail.
-
pH < 3: Pyridine protonation (
) increases solubility slightly, but the neutral carboxylic acid limits it. -
pH 4-6: Region of minimum solubility (isoelectric-like behavior where neutral species dominate).
-
pH > 7: Deprotonation of benzoic acid (
) significantly enhances aqueous solubility.
Synthesis & Manufacturing
The standard synthesis for 2-aminothiazole derivatives involves the Hantzsch Thiazole Synthesis . This robust method condenses an
Synthetic Route
-
Precursor A: 3-thioureidobenzoic acid (derived from 3-aminobenzoic acid + benzoyl isothiocyanate/hydrolysis).
-
Precursor B: 2-Bromo-1-(pyridin-2-yl)ethan-1-one (bromination of 2-acetylpyridine).
-
Cyclization: Reflux in ethanol/isopropanol.
Biopharmaceutical Profiling (CK2 Inhibition)
Mechanism of Action
Contrary to early hypotheses suggesting allosteric binding, crystallographic data (PDB: 6TE2) confirms that Inhibitor 17 is an ATP-competitive inhibitor .
-
Target: CK2
' (Casein Kinase 2 alpha prime subunit). -
Binding Site: Inter-domain cleft (ATP pocket).
-
Key Interactions:
-
Hinge Region: The thiazole amine forms H-bonds with the backbone of the hinge region (Val116).
-
Hydrophobic Pocket: The pyridine ring occupies the deep hydrophobic pocket usually reserved for the adenine ring of ATP.
-
Salt Bridge: The carboxylic acid interacts with Lys68 and the conserved water network, mimicking the phosphate groups of ATP.
-
Biological Activity Data
| Assay Type | Metric | Value | Reference |
| Enzyme Inhibition (CK2 | IC | 0.008 µM (8 nM) | Lindenblatt et al. (2020) |
| Enzyme Inhibition (CK2 | IC | 0.015 µM (15 nM) | Lindenblatt et al. (2020) |
| Cellular Toxicity (MCF-7) | EC | ~10 µM | Lindenblatt et al. (2020) |
Experimental Protocols
Protocol A: Thermodynamic Solubility Assay
Validates the solubility profile for formulation.
-
Preparation: Weigh 2 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of buffer (pH 2.0, 7.4, or 10.0) or water.[1]
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification: Remove supernatant, dilute with DMSO/Mobile Phase (1:1), and analyze via HPLC-UV (254 nm) against a standard curve.
-
Note: Ensure the standard curve is prepared in the same matrix to account for solvent effects.
-
Protocol B: CK2 Kinase Inhibition Assay (Radiometric)
Gold-standard for validating potency.
-
Reagents: Recombinant CK2
, Peptide Substrate (RRRDDDSDDD), [ - P]ATP. -
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl
, 1 mM DTT. -
Reaction Mix: Combine 10 µL enzyme (20 nM final), 10 µL inhibitor (serial dilution in DMSO), and 10 µL substrate mix (100 µM peptide, 10 µM ATP, 2 µCi
P-ATP). -
Incubation: Incubate at 37°C for 15 minutes.
-
Termination: Spot 20 µL onto P81 phosphocellulose paper.
-
Washing: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.
-
Detection: Dry filters and quantify via scintillation counting.
References
-
Lindenblatt, D., Nickelsen, A., Applegate, V. M., Jose, J., & Niefind, K. (2020).[2][3][4][5][6] Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. Journal of Medicinal Chemistry, 63(14), 7766-7772.[2][4] [3]
-
RCSB Protein Data Bank. (2020). Crystal structure of human protein kinase CK2alpha' in complex with the 2-aminothiazole-type inhibitor 17 (PDB ID: 6TE2).
-
PubChem Compound Summary. (n.d.). CID 704421: 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid.
Sources
- 1. aurora kinase inhibitors: Topics by Science.gov [science.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6tgu - Crystal structure of human protein kinase CK2alpha'(CSNK2A2 gene product) in complex with the 2-aminothiazole-type inhibitor Cl-OH-3 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. researchgate.net [researchgate.net]
